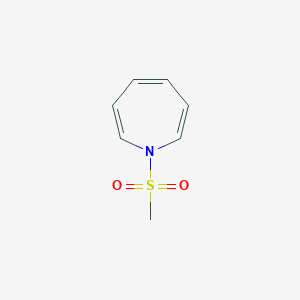
1-(Methylsulfonyl)-1H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(メチルスルホニル)-1H-アゼピンは、窒素原子とメチルスルホニル基が結合した7員環を持つ複素環式化合物です。
準備方法
合成経路と反応条件: 1-(メチルスルホニル)-1H-アゼピンは、いくつかの方法で合成することができます。一般的なアプローチの1つは、適切な前駆体の環化を特定の条件下で行う方法です。例えば、適切なアミンとスルホニルクロリドを塩基の存在下で反応させると、アゼピン環が形成されます。反応は通常、制御された温度で行い、ジクロロメタンやトルエンなどの溶媒を使用する場合があります。
工業生産方法: 1-(メチルスルホニル)-1H-アゼピンの工業生産では、最適化された条件を用いた大規模バッチ反応を行い、高収率と高純度を確保することができます。連続フローリアクターを使用することで、合成プロセスの効率とスケーラビリティを向上させることもできます。
化学反応の分析
反応の種類: 1-(メチルスルホニル)-1H-アゼピンは、以下の化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: メチルスルホニル基は、求核置換反応を用いて他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 酢酸中の過酸化水素または水溶液中の過マンガン酸カリウム。
還元: テトラヒドロフラン中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下、アミンやチオールなどの求核剤。
主な生成物:
酸化: スルホン誘導体の生成。
還元: アミン誘導体の生成。
置換: さまざまな置換アゼピン誘導体の生成。
科学的研究の応用
1-(メチルスルホニル)-1H-アゼピンは、科学研究においてさまざまな応用があります。
化学: 複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 生物学的標的に作用する能力から、潜在的な医薬品候補として研究されています。
工業: 高度な材料の開発や、官能化ポリマーの合成における前駆体として使用されています。
作用機序
1-(メチルスルホニル)-1H-アゼピンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。例えば、活性部位と共有結合を形成することで、特定の酵素を阻害し、基質のアクセスを遮断することがあります。その作用に関与する経路は、特定の生物学的標的と相互作用の種類によって異なります。
類似化合物との比較
1-(メチルスルホニル)-1H-アゼピンは、以下の他の類似化合物と比較することができます。
1-(メチルスルホニル)-1H-ピロール: 環サイズが小さいことから、類似の化学的特性を持つが、反応性が異なる5員環アナログ。
1-(メチルスルホニル)-1H-インドール:
1-(メチルスルホニル)-1H-キノリン: 窒素原子が異なる位置にあるため、化学的挙動と生物活性が異なる8員環アナログ。
1-(メチルスルホニル)-1H-アゼピンの独自性は、7員環構造にあります。この構造は、環ひずみと安定性のバランスを提供し、さまざまな用途に適した汎用性の高い化合物となっています。
特性
CAS番号 |
20646-53-1 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC名 |
1-methylsulfonylazepine |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3 |
InChIキー |
CGTCSULLRBOZPW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1C=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


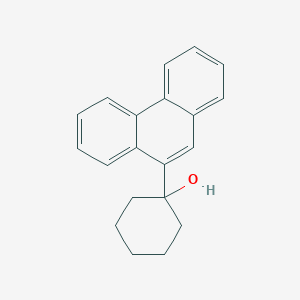
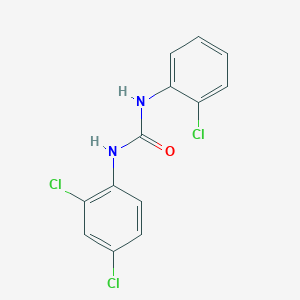
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
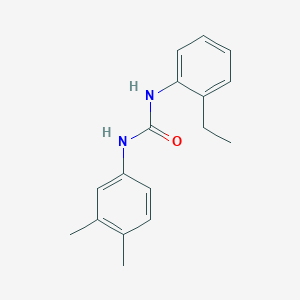

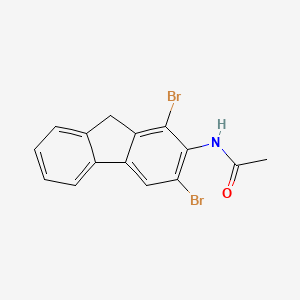
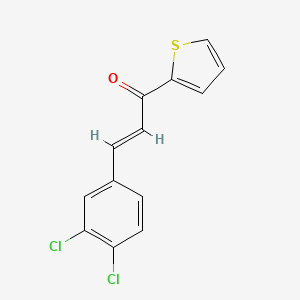
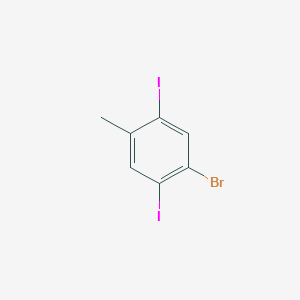
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
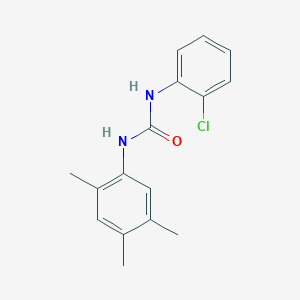
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)


